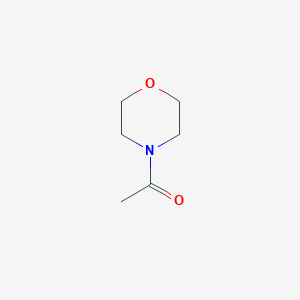
N-(4-nitro-phenacyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitro-phenacyl)-acetamide, also known as N4PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-(4-nitro-phenacyl)-acetamide has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a key intermediate in the synthesis of various biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitive material for the fabrication of photonic devices.
Wirkmechanismus
The mechanism of action of N-(4-nitro-phenacyl)-acetamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. The nitro group in this compound can undergo reduction to form a nitroso intermediate, which can react with thiol groups in proteins or enzymes to form a covalent bond. This covalent bond can lead to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory and antibacterial properties. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, this compound has been shown to affect the activity of enzymes involved in various metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-nitro-phenacyl)-acetamide in lab experiments is its high chemical stability, which allows for easy handling and storage. This compound is also relatively easy to synthesize using inexpensive starting materials. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent bond formation between this compound and the target molecule can be irreversible, which can limit the reversibility of the experiment.
Zukünftige Richtungen
There are several future directions for the use of N-(4-nitro-phenacyl)-acetamide in scientific research. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of this compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the development of new fluorescent probes based on this compound can have potential applications in imaging and sensing. Overall, the versatility and potential applications of this compound make it an exciting compound for future research.
Synthesemethoden
N-(4-nitro-phenacyl)-acetamide can be synthesized using various methods, including the reaction of 4-nitrophenacyl bromide with acetamide in the presence of a base or the reaction of 4-nitrophenacyl chloride with sodium acetate in the presence of acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
N-[2-(4-nitrophenyl)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXFEEAAHUBNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1846-34-0 |
Source


|
| Record name | NSC60399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)



